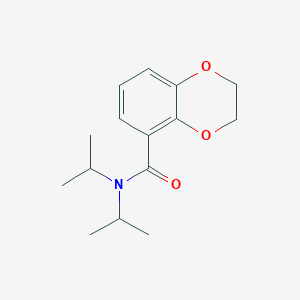
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide, also known as DPC, is a chemical compound that has been widely used in scientific research for various purposes. DPC is a member of the benzodioxane family and has a molecular formula of C16H23NO3.
Wirkmechanismus
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This action results in the inhibition of the NMDA receptor-mediated excitatory neurotransmission, which is involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to have various biochemical and physiological effects in the brain. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to decrease the release of glutamate, which is the main excitatory neurotransmitter in the brain. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has also been shown to increase the release of GABA, which is the main inhibitory neurotransmitter in the brain. These effects result in the inhibition of excitatory neurotransmission and the promotion of inhibitory neurotransmission in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several advantages as a research tool. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a potent and selective antagonist of the NMDA receptor, which allows for the specific inhibition of NMDA receptor-mediated neurotransmission. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is also relatively stable and can be stored for an extended period without degradation. However, N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has some limitations as a research tool. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a relatively large molecule, which can limit its ability to penetrate the blood-brain barrier and reach its target site in the brain. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide. One possible direction is the development of more potent and selective NMDA receptor antagonists based on the structure of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide. Another direction is the investigation of the effects of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, the development of new methods for the delivery of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide to the brain could enhance its effectiveness as a research tool.
Synthesemethoden
The synthesis of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves the reaction between 3,4-methylenedioxyphenyl-2-propanone and isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields N-isopropyl-3,4-methylenedioxyamphetamine, which is further converted to N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide by reacting with oxalyl chloride and isopropylamine.
Wissenschaftliche Forschungsanwendungen
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been widely used in scientific research as a tool to study the function of various receptors and ion channels in the brain. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has also been used to study the function of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory receptor in the brain.
Eigenschaften
IUPAC Name |
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)15(17)12-6-5-7-13-14(12)19-9-8-18-13/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCJCSDWZUUBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
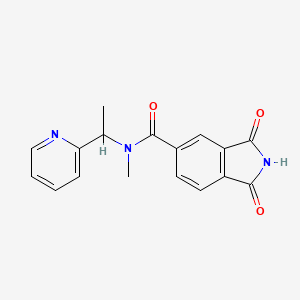
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
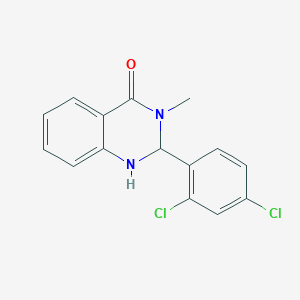
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
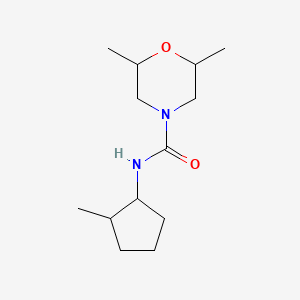
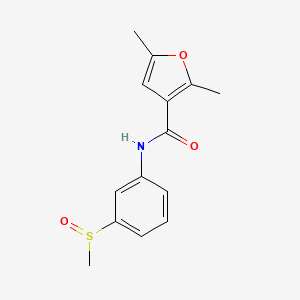
![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)